2-[(Propan-2-yl)oxy]phenyl methoxycarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate typically involves the reaction of 2-[(Propan-2-yl)oxy]phenol with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxycarbonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: Its fungicidal properties make it a valuable tool in studying fungal biology and plant-pathogen interactions.
Medicine: Research is ongoing into its potential use in developing antifungal drugs for human and veterinary medicine.
Industry: It is used in the formulation of agricultural fungicides to protect crops from fungal diseases.
Mechanism of Action
The primary mechanism of action of 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate involves the inhibition of mitochondrial respiration in fungi. It blocks the transfer of electrons between cytochrome b and cytochrome c1 in the cytochrome bc1 complex, which is essential for ATP synthesis. This disruption of energy production leads to the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mode of action but different chemical structure.
Trifloxystrobin: Similar to pyraclostrobin but with variations in its molecular structure and spectrum of activity.
Fluoxastrobin: Another related compound with similar fungicidal properties.
Uniqueness
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate is unique in its high efficacy against a broad range of fungal pathogens and its relatively low toxicity to non-target organisms. Its chemical structure allows for effective inhibition of mitochondrial respiration, making it a potent fungicide .
Properties
CAS No. |
38064-17-4 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2-propan-2-yloxyphenyl) N-methoxycarbamate |
InChI |
InChI=1S/C11H15NO4/c1-8(2)15-9-6-4-5-7-10(9)16-11(13)12-14-3/h4-8H,1-3H3,(H,12,13) |
InChI Key |
KJCITPQETXAYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NOC |
Origin of Product |
United States |
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